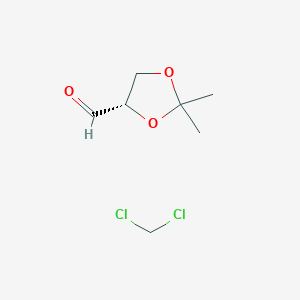
dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde compound with dichloromethane (1:1) is a chemical compound that combines the properties of both (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde and dichloromethane. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity. Dichloromethane is used as a solvent in this reaction due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point .
Industrial Production Methods
In industrial settings, the production of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of dichloromethane as a solvent facilitates the separation and purification of the final product through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent the decomposition of the compound .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde .
Wissenschaftliche Forschungsanwendungen
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in chromatography.
Biology: The compound is used in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also act as a solvent, facilitating the dissolution and reaction of other chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde include:
2,2-Dimethyl-1,3-dioxolane: A precursor in the synthesis of the compound.
Dichloromethane: A solvent used in the preparation and reactions of the compound.
Uniqueness
The uniqueness of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde lies in its combination of properties from both the dioxolane and aldehyde functional groups, as well as its use of dichloromethane as a solvent. This combination allows for a wide range of chemical reactions and applications in various fields .
Eigenschaften
Molekularformel |
C7H12Cl2O3 |
|---|---|
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C6H10O3.CH2Cl2/c1-6(2)8-4-5(3-7)9-6;2-1-3/h3,5H,4H2,1-2H3;1H2/t5-;/m1./s1 |
InChI-Schlüssel |
VSVSWVSWONDGKR-NUBCRITNSA-N |
Isomerische SMILES |
CC1(OC[C@H](O1)C=O)C.C(Cl)Cl |
Kanonische SMILES |
CC1(OCC(O1)C=O)C.C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















